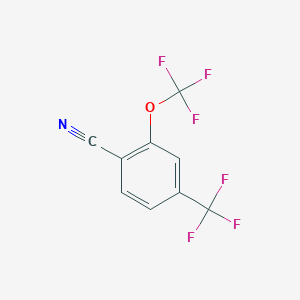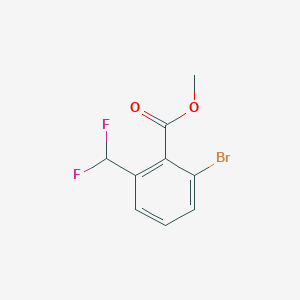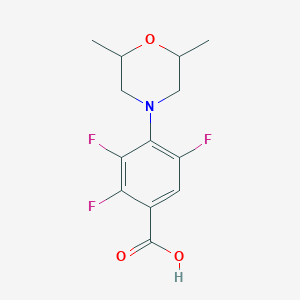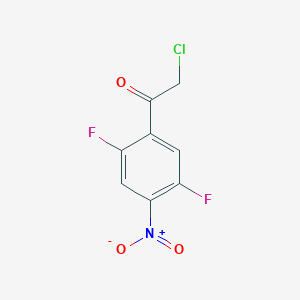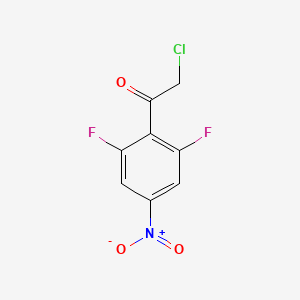![molecular formula C18H27N3O3 B1413174 (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858251-50-9](/img/structure/B1413174.png)
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining adamantane, oxadiazole, and carbamate moieties
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may confer specific biological activities, such as antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mécanisme D'action
Adamantane derivatives
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration. It is unique in that it is rigid and virtually stress-free. Adamantane derivatives, such as amantadine, have been used as antiviral and antiparkinsonian agents .
Carbamates
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, from use as an insecticide and fungicide to use in the treatment of myasthenia gravis and Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic activity of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Additionally, this compound has been found to upregulate the expression of genes involved in antioxidant defense and cellular stress response, thereby enhancing the cell’s ability to cope with oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific sites on target enzymes and proteins, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the suppression of tumor growth in cancer cells. Furthermore, this compound has been found to induce changes in gene expression by acting as a transcriptional regulator, thereby influencing various cellular processes such as cell cycle progression, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours. Prolonged exposure to this compound can lead to its gradual degradation, resulting in the formation of inactive metabolites. In vitro and in vivo studies have also demonstrated that long-term treatment with this compound can induce adaptive responses in cells, such as the upregulation of detoxification enzymes and the activation of stress response pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the oxadiazole intermediate.
Formation of the Carbamate Ester: The final step involves the reaction of the oxadiazole-adamantane intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester lies in its combination of structural features The adamantane moiety provides rigidity and stability, the oxadiazole ring offers reactivity and potential biological activity, and the carbamate ester group allows for controlled release of active metabolites
Propriétés
IUPAC Name |
tert-butyl N-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2,3)23-16(22)19-10-14-20-15(21-24-14)18-7-11-4-12(8-18)6-13(5-11)9-18/h11-13H,4-10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMDGUPFDVBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




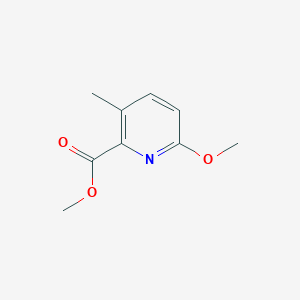
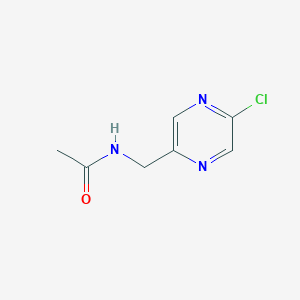
![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

